2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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Overview
Description
2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound with a unique structure that includes both amine and oxalic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-propan-2-ylphenol with ethylene oxide to form 2-(3-propan-2-ylphenoxy)ethanol. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to yield the desired amine compound. The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxyphenyl)propan-2-amine
- 2-(4-Methoxyphenyl)propan-2-amine
- 2-(2-Fluorophenyl)propan-2-amine
Uniqueness
2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to its specific structural features, including the presence of both phenoxy and ethoxy groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.C2H2O4/c1-14(2)15-7-6-8-16(13-15)20-12-11-19-10-9-18-17(3,4)5;3-1(4)2(5)6/h6-8,13-14,18H,9-12H2,1-5H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOCWPVVODPCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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